1-(2-phenylethyl)-1H-indole-2,3-dione
Description
Significance of the Indole-2,3-dione (Isatin) Scaffold in Contemporary Chemical Research
The isatin (B1672199) (1H-indole-2,3-dione) framework is a versatile and highly valued heterocyclic motif in medicinal and organic chemistry. researchgate.netresearchgate.net First identified in the 19th century through the oxidation of indigo (B80030) dye, isatin is not merely a synthetic curiosity but is also an endogenous compound found in human tissues, where it may act as a modulator of biochemical processes. nih.govnist.gov Its significance is rooted in its broad and potent biological activity, with derivatives demonstrating properties that span anticonvulsant, antimicrobial, antiviral, anti-inflammatory, and cytotoxic activities. nih.govnih.govresearchgate.netsciepub.com
The synthetic utility of isatin is equally profound. nih.govicm.edu.pl The presence of a reactive ketone at the C-3 position, an amide carbonyl at C-2, and an active N-H group allows for diverse chemical modifications. This has enabled the generation of a vast library of structurally varied derivatives, including Schiff bases, hydrazones, and spiro-heterocycles, making it a foundational building block for complex molecular architectures. nih.govnih.govualberta.ca The approval of the isatin-based drug Sunitinib, a kinase inhibitor for treating specific cancers, underscores the scaffold's clinical relevance and fuels ongoing research into new isatin-based therapeutic agents. researchgate.net
Overview of N1-Functionalized Indole-2,3-diones in Modern Synthetic and Biological Investigations
Functionalization at the N1 position of the isatin ring is a key strategy for modulating the molecule's physicochemical and biological properties. nih.gov The introduction of substituents on the isatin nitrogen, known as N-alkylation or N-acylation, can significantly influence lipophilicity, steric profile, and hydrogen-bonding capabilities, which in turn affects how the molecule interacts with biological targets. nih.govmdpi.com
Standard synthetic methods for preparing N-substituted isatins typically involve the deprotonation of the isatin nitrogen with a base, such as potassium carbonate or sodium hydride, followed by reaction with an alkyl or acyl halide. nih.govmdpi.com This approach allows for the introduction of a wide variety of functional groups at the N1 position, from simple alkyl chains to more complex aryl and heterocyclic moieties. nih.govrsc.org Research has shown that N-alkylation can lead to cytotoxic compounds that interfere with crucial cellular processes like tubulin polymerization. researchgate.net Furthermore, the nature of the N-substituent is critical in defining the specific activity of the resulting compound, with different groups conferring distinct pharmacological profiles, such as anticonvulsant or sedative-hypnotic effects. mdpi.comresearchgate.net
Specific Research Focus on 1-(2-phenylethyl)-1H-indole-2,3-dione and Its Structural Analogues
Within the broad class of N-substituted isatins, those bearing a phenylethyl group at the N1 position have been a subject of specific investigation, particularly for their potential as cytotoxic agents. The target compound, this compound, features a phenethyl moiety attached to the isatin nitrogen. Its chemical properties are provided in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 1-(2-phenylethyl)indole-2,3-dione |
| CAS Number | 41042-17-5 |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=O)C2=O |
Data sourced from PubChem CID 1894707. nih.gov
The synthesis of such N-phenethyl isatins is typically achieved via standard N-alkylation, reacting isatin or a substituted isatin with a phenethyl halide (e.g., (2-bromoethyl)benzene) in the presence of a suitable base like potassium carbonate. nih.govnih.gov
Significant research into the biological activity of this scaffold has been conducted on its structural analogues. A key study by Matesic et al. investigated a series of N-phenethyl derivatives of 5,7-dibromoisatin for their in vitro cytotoxicity against several human cancer cell lines. nih.gov This research provides valuable insight into the potential activity of the N-phenethyl isatin core. The 5,7-dibromo-N-phenethylisatin analogue, a close structural relative of the title compound, demonstrated notable cytotoxic activity. nih.gov The results from this study are summarized in the table below.
Table 2: In Vitro Cytotoxic Activity of a Structural Analogue, 5,7-dibromo-N-(2-phenylethyl)isatin
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| U937 | Histiocytic Lymphoma | 4.35 |
| Jurkat | T-cell Leukemia | 2.72 |
| MDA-MB-231 | Breast Carcinoma | 2.01 |
Data represents the mean IC₅₀ values for the 5,7-dibromo analogue of the title compound, as reported by Matesic et al., 2008. nih.govscribd.com
These findings highlight that the N-phenethyl substituent confers significant cytotoxic potential to the isatin scaffold. The study also explored other related N-substituted analogues, establishing important structure-activity relationships and indicating that the nature of the N-substituent is a critical determinant of biological effect. nih.gov Further research on related isatin derivatives has focused on their anticonvulsant properties, where modifications at the N1 position and the C3 position are explored to optimize activity and reduce neurotoxicity. sciepub.comnih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-15-13-8-4-5-9-14(13)17(16(15)19)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICVNIWRISOITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313648 | |
| Record name | 1-(2-Phenylethyl)isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41042-17-5 | |
| Record name | 1-(2-Phenylethyl)isatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41042-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Phenylethyl)isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 1 2 Phenylethyl 1h Indole 2,3 Dione
Electrophilic Character of the C2 and C3 Carbonyls in the Indole-2,3-dione Nucleus
The indole-2,3-dione moiety features two carbonyl groups with distinct electrophilic properties. The C3-carbonyl behaves like a ketone, while the C2-carbonyl is part of an amide (a γ-lactam). This difference in chemical environment governs their reactivity towards nucleophiles. Isatin (B1672199) and its derivatives are recognized as reactive electrophilic components in various chemical transformations. elsevierpure.com
Nucleophilic Additions and Condensation Reactions at C3 (e.g., imine and hydrazone formation)
The C3-carbonyl group of 1-(2-phenylethyl)-1H-indole-2,3-dione is highly susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of a wide array of derivatives, most notably imines (Schiff bases) and hydrazones.
The formation of imines occurs through the condensation reaction with primary amines. This reaction is a cornerstone in the derivatization of isatins, allowing for the introduction of diverse functionalities. nih.govresearchgate.net For instance, the reaction of isatin with p-phenylenediamine (B122844) leads to the formation of imesatins, which can be further condensed with aromatic aldehydes to produce novel Schiff bases. researchgate.net Similarly, N-alkylated isatins undergo condensation with various aromatic amines to yield the corresponding imine compounds. nih.gov The general mechanism involves the initial nucleophilic addition of the amine to the C3-carbonyl, followed by dehydration to form the C=N double bond.
Hydrazone formation follows a similar pathway, involving the reaction of the C3-carbonyl with hydrazine (B178648) or its derivatives. nih.gov These reactions are fundamental in creating isatin-based hydrazones, which are a significant class of compounds with various applications. nih.govresearchgate.netdovepress.comavantorsciences.com For example, new isatin-indole conjugates have been synthesized through the condensation of isatin with indole-2-carbohydrazide. dovepress.com The reaction of isatin with o-phenylenediamine (B120857) can lead to the formation of an anil (an imine), a spiro compound, or indolo[2,3-b]quinoxaline, depending on the reaction conditions. scispace.com
The electrophilicity of the C3-carbonyl also enables Knoevenagel condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile. This reaction typically proceeds in the presence of a base and results in the formation of 3-ylidenemalononitriles. dergipark.org.tr
Transformations Involving the C2 Carbonyl Functionality
The C2-carbonyl, being part of an amide linkage (γ-lactam), is generally less reactive towards nucleophiles than the C3-ketonic carbonyl. However, it can still participate in chemical transformations. Nucleophilic attack at the C2 position can lead to the opening of the five-membered ring. For example, the reaction of substituted isatins with piperidine (B6355638) has been shown to proceed through a nucleophilic attack on the C2-carbonyl, followed by a ring-opening process to yield 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives. researchgate.net
Reactions at the Indole (B1671886) Nitrogen (N1) for Further Functionalization
In the parent isatin molecule, the N1 position bears a hydrogen atom that can be substituted through reactions such as N-alkylation, N-acylation, or N-arylation. researchgate.netmdpi.com This is a common strategy for introducing a wide range of substituents to modify the properties of the isatin scaffold. mdpi.com For the subject compound, this compound, the N1 position is already occupied by a 2-phenylethyl group. This precludes direct substitution at the N1 position. However, the phenylethyl substituent itself could potentially be functionalized, for example, through electrophilic aromatic substitution on its phenyl ring, although such reactions would compete with reactions on the indole's own benzene (B151609) ring.
Ring Transformations and Rearrangements (e.g., quinazolinedione formation from isatin-derived imines)
The isatin scaffold can undergo various ring transformation and rearrangement reactions, leading to the formation of other heterocyclic systems. nih.gov One of the notable transformations is the ring expansion to form quinoline (B57606) derivatives. For instance, isatins can react with in situ generated α-aryldiazomethanes in a metal-free, one-pot regioselective ring-expansion reaction to produce viridicatin (B94306) alkaloids, which are substituted 3-hydroxy-4-arylquinolin-2(1H)-ones. organic-chemistry.orgresearchgate.net Another approach involves the catalytic asymmetric ring expansion of isatins with α-alkyl-α-diazoesters to yield functionalized 2-quinolone derivatives. lookchem.com These reactions highlight the potential of the isatin core to serve as a template for constructing larger ring systems. researchgate.netacs.org
Furthermore, isatin derivatives can be precursors for the synthesis of quinazoline-2,4-diones. While not a direct rearrangement of the isatin ring itself, the chemistry often involves related starting materials or intermediates. For example, the reaction of isatoic anhydride (B1165640) (which can be formed by the oxidation of isatin) with amines is a common route to quinazolinediones. nih.govnih.gov A study on the synthesis of quinazoline-2,4-dione alkaloids involved the reaction of amines, including phenylethylamine, with isatoic anhydride to form 2-aminobenzamides, which were then cyclized to the corresponding quinazolinediones. nih.gov
Functionalization of the Aromatic Benzene Ring (C4-C7) of the Indole System
The benzene ring of the indole-2,3-dione system is amenable to electrophilic aromatic substitution reactions. researchgate.net The positions of substitution are influenced by the directing effects of the substituents on the ring. For the isatin core, electrophilic substitution, such as nitration, typically occurs at the C5 position. researchgate.neticm.edu.plresearchgate.net The nitration of isatin is commonly achieved using a mixture of potassium nitrate (B79036) (KNO3) and concentrated sulfuric acid (H2SO4). researchgate.neticm.edu.plresearchgate.net This reaction introduces a nitro group onto the aromatic ring, which can then be a handle for further chemical modifications. It is expected that this compound would undergo similar electrophilic substitution reactions on its indole benzene ring.
Exploration of Biological Activities and Structure Activity Relationships Sar of 1 2 Phenylethyl 1h Indole 2,3 Dione Derivatives
In Vitro Antimicrobial Activity Assessment
Derivatives built upon the isatin (B1672199) framework have been extensively evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi. nih.gov These studies are crucial for identifying lead compounds for the development of new antimicrobial drugs, especially in the face of rising antibiotic resistance. nih.govresearchgate.net
Isatin derivatives have demonstrated significant antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. mdpi.com
Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis have been shown to be susceptible to various isatin derivatives. researchgate.netasianpubs.orgnih.gov Notably, certain isatin-hydrazone derivatives have shown a promising antibacterial profile against these pathogens. asianpubs.org Some compounds have also been found to be active against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of difficult-to-treat infections in healthcare settings. nih.govnih.govresearchgate.net
The activity extends to Gram-negative bacteria as well. Studies have reported the efficacy of isatin derivatives against pathogens like Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. nih.govresearchgate.netmdpi.comnih.gov For instance, certain Schiff base derivatives of isatin displayed higher antimicrobial activity against S. aureus at higher concentrations and against E. coli at lower concentrations when compared to the standard drug Amoxicillin. nih.gov Another study found that isatin itself was effective against Campylobacter jejuni and Campylobacter coli strains, with MIC values for most strains being 8.0 µg/mL. mdpi.com
Table 1: Antibacterial Activity of Selected Isatin Derivatives
| Pathogen | Isatin Derivative Type | Observed Activity (MIC/Inhibition Zone) | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 3-Site Modified Isatin | MIC = 3-6 μg/mL | nih.gov |
| Escherichia coli | 3-Site Modified Isatin | MIC = 12-24 μg/mL | nih.gov |
| Campylobacter jejuni/coli | Isatin | MIC = 8.0 µg/mL (for 76% of strains) | mdpi.com |
| Pseudomonas aeruginosa | Isatin-amine derivative | Significant activity observed | nih.gov |
| Bacillus subtilis | Isatin-hydrazone derivative | Good activity reported | asianpubs.org |
| Candida tropicalis | Indole-triazole conjugate | MIC = 2 µg/mL | nih.gov |
| Aspergillus flavus | Isatin-hydrazone derivative | Significant inhibition (90%) | nih.gov |
In addition to antibacterial properties, the isatin scaffold is a promising basis for the development of antifungal agents. ekb.egresearchgate.net Research has demonstrated the efficacy of these compounds against a variety of fungal pathogens.
Derivatives have been tested against common fungal strains such as Candida albicans and Aspergillus niger. nih.govbookpi.orgnanobioletters.com For example, indole-triazole derivatives were found to be highly active against C. krusei, a species often resistant to common antifungal drugs. nih.gov One study reported that an isatin-hydrazone derivative displayed significant inhibition (90%) against Aspergillus flavus, while another derivative showed 90% inhibition against Microsporum canis. nih.gov The antifungal potential has also been evaluated against plant-pathogenic fungi, where derivatives showed excellent activity against species like Helminthosporium oryzae and Fusarium moniliforme. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Investigations for N1-Phenylethyl Substituents and Ring Modifications
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. nih.gov For isatin derivatives, SAR analyses have focused on modifications at the N1, C3, and C5/C7 positions of the indole (B1671886) ring to optimize antimicrobial potency. nih.govnih.govcalstate.edu
The substituent at the N1 position of the isatin ring plays a critical role in determining the molecule's biological activity. nih.gov Studies have shown that the nature of this substituent, including its lipophilicity and length, can significantly modulate efficacy. nih.govresearchgate.net
Research on N-alkyl isatins has revealed that bioactivity can decline as the length of the alkyl chain increases. researchgate.net An interesting "odd-even effect" related to the number of carbon atoms in the chain has also been reported. researchgate.net For instance, N-ethyl isatin was identified as a particularly potent compound in one study. researchgate.net The introduction of flexible and lipophilic chains, such as alkyl chains with four to fourteen carbons, at the N1 position has been systematically studied to understand its impact on inhibiting bacterial enzymes. nih.gov The presence of a benzyl (B1604629) group at the N1 position is another common modification, and the substitution pattern on this aromatic ring can further tune the activity. nih.govnih.gov
Modification of the benzene (B151609) ring of the isatin core, particularly through halogenation, is a key strategy for enhancing antimicrobial effects. researchgate.net The introduction of electron-withdrawing groups like halogens at the C5 and C7 positions is known to increase the lipophilic character of the molecule, which may facilitate its transport across microbial cell membranes. calstate.edu
Studies have consistently shown that halogenated derivatives exhibit significant antimicrobial activity. researchgate.net For example, a derivative with a 5-bromo substituent demonstrated favorable antimicrobial properties. brieflands.com In another series, ammonium (B1175870) salts of isatin bearing 3,4-dichloro substituents on an N-benzyl fragment were among the most active against Staphylococcus aureus and Bacillus cereus. nih.gov Conversely, the introduction of electron-donating groups, such as a methyl group at the C5 position, has also been shown to produce a better antibacterial profile in certain series of compounds. asianpubs.orgijcmas.com This indicates that the electronic properties of substituents on the aromatic ring are a crucial factor in determining biological efficacy. ijcmas.com
The carbonyl group at the C3 position of the isatin ring is a highly reactive site and a primary target for synthetic modification to create diverse derivatives with enhanced biological activities. researchgate.netresearchgate.net Two of the most common and effective modifications are the formation of hydrazones and imines (Schiff bases).
Analytical and Spectroscopic Characterization Methodologies in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D and 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of 1-(2-phenylethyl)-1H-indole-2,3-dione. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) reveal connectivity between atoms.
Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be inferred from its structure and data reported for closely related isatin (B1672199) derivatives. researchgate.netimist.mamdpi.com The structure contains a phenylethyl group attached to the nitrogen of an indole-2,3-dione (isatin) core.
¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on both the phenyl ring and the indole (B1671886) core. The ethyl bridge would exhibit two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups.
¹³C NMR: The carbon spectrum would be characterized by signals for the two carbonyl carbons (C2 and C3) of the dione, which are expected at low field (downfield). rsc.org Aromatic carbons from both ring systems would appear in the typical aromatic region, while the two aliphatic carbons of the ethyl linker would be found at a higher field (upfield). nih.gov
Expected ¹H and ¹³C NMR Data
The following tables outline the anticipated chemical shifts (δ) in ppm for the primary atoms in the structure.
Table 1: Predicted ¹H NMR Chemical Shifts Data are predictive and based on the analysis of similar structures.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Indole Aromatic H (4 positions) | 7.0 - 7.8 | Multiplets |
| Phenyl Aromatic H (5 positions) | 7.2 - 7.4 | Multiplets |
| N-CH₂ | ~4.0 | Triplet |
| Ph-CH₂ | ~3.0 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts Data are predictive and based on the analysis of similar structures.
| Carbons | Predicted Chemical Shift (ppm) |
| C=O (Ketone, C3) | ~183 |
| C=O (Amide, C2) | ~158 |
| Indole & Phenyl Aromatic C | 110 - 150 |
| N-CH₂ | ~42 |
| Ph-CH₂ | ~34 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for verifying the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula.
For this compound, the molecular formula is C₁₆H₁₃NO₂. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. beilstein-journals.org The experimentally measured exact mass would be compared to the calculated theoretical mass to confirm the formula.
Table 3: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | nih.gov |
| Molecular Weight (Monoisotopic) | 251.09463 Da | nih.gov |
| Calculated m/z for [M+H]⁺ | 252.10191 | |
| Calculated m/z for [M+Na]⁺ | 274.08385 |
In addition to molecular formula confirmation, MS/MS fragmentation analysis provides structural insights. While a specific fragmentation pattern for this compound is not detailed in the searched literature, predictable pathways for related structures involve initial cleavages at the weakest bonds. researchgate.netresearchgate.net Common fragmentation would likely involve the benzylic cleavage of the C-C bond in the ethyl linker, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a phenylethyl radical, and the cleavage of the N-C bond, resulting in an ion corresponding to the isatin moiety.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) provide valuable information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of functional groups. The IR spectrum of this compound would be dominated by strong absorption bands from the two carbonyl (C=O) groups of the isatin core. Based on data from the parent compound, 1H-indole-2,3-dione, these stretches are expected in the region of 1700-1760 cm⁻¹. researchgate.netnist.gov Other significant peaks would include C-H stretches from the aromatic and aliphatic parts and C=C stretching vibrations from the aromatic rings. beilstein-journals.org
Table 4: Characteristic IR Absorption Bands Data are predictive and based on analysis of the parent compound, isatin. researchgate.netnist.gov
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 3000 | Stretch |
| C=O (Ketone & Amide) | 1700 - 1760 | Strong Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| C-N | 1200 - 1350 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would show absorption maxima corresponding to π→π* transitions within the conjugated aromatic systems of the indole and phenyl rings. beilstein-journals.org The parent isatin scaffold is known to absorb in the UV-Vis region, and the presence of the phenylethyl substituent would likely cause minor shifts in the absorption maxima (λmax). nist.govresearchgate.net
Chromatographic Techniques for Purity Assessment and Isolation of Research Intermediates and Products (e.g., HPLC, GC, Flash Chromatography)
Chromatographic methods are essential for the purification of this compound after its synthesis and for assessing its purity.
Flash Chromatography: This is a common and efficient method for the purification of isatin derivatives on a laboratory scale. researchgate.net The crude product mixture is passed through a column of silica (B1680970) gel, and a solvent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is used as the eluent to separate the desired compound from impurities and unreacted starting materials. rsc.orgcore.ac.uk
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used primarily for purity analysis and can also be employed for purification (preparative HPLC). A reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile/water or methanol/water is typically used. The purity of the compound is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. core.ac.uk
Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC can be used for purity assessment. nist.govnist.gov The compound is vaporized and passed through a column, separating it from non-volatile impurities. The retention time is a characteristic property of the compound under specific GC conditions.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. imist.ma
For N-substituted isatin derivatives, X-ray analysis confirms the planar nature of the indole core and the geometry of the substituent at the nitrogen atom. researchgate.netmdpi.com A search of the Protein Data Bank (PDB) reveals that the crystal structure of this compound has been determined as part of a complex with a protein (PDB ID: 5GQ5). nih.gov This confirms the molecular connectivity and provides precise atomic coordinates, bond lengths, and angles for the compound. The analysis of the crystal packing can also reveal non-covalent interactions, such as π-stacking or hydrogen bonds, which govern the solid-state architecture.
Future Directions and Emerging Research Avenues for 1 2 Phenylethyl 1h Indole 2,3 Dione Scaffolds
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility
The advancement of research into 1-(2-phenylethyl)-1H-indole-2,3-dione and its analogues is contingent upon the availability of efficient and environmentally friendly synthetic routes. Current methodologies often rely on classical approaches which may have limitations in terms of yield, purity, or environmental impact. Future research is trending towards the adoption of modern synthetic strategies to overcome these challenges.
Key areas for development include:
Green Chemistry Approaches: The use of less hazardous reagents and solvents is a major focus. For instance, developing methods that replace traditional solvents with greener alternatives like water or ionic liquids, or employing catalytic rather than stoichiometric reagents, can significantly reduce the environmental footprint of synthesis. One sustainable approach involves the dehydration of N-substituted formamides using phosphorus oxychloride in the presence of triethylamine (B128534) as a solvent, which can produce related precursors in high yields with minimal waste. mdpi.com
Catalytic Methods: Phase-transfer catalysis (PTC) represents a promising technique for the N-alkylation step required to introduce the phenylethyl group onto the isatin (B1672199) nitrogen. researchgate.net This method can lead to good yields under mild conditions. researchgate.net Furthermore, exploring palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could enable the efficient synthesis of highly functionalized and diverse libraries of isatin derivatives for screening. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to batch processing. Adapting the synthesis of this compound to a flow system could enhance reproducibility and allow for easier scale-up production for further pre-clinical testing.
Table 1: Comparison of Synthetic Methodologies for Isatin Derivatives
| Methodology | Advantages | Disadvantages | Potential for Sustainability |
|---|---|---|---|
| Classical (e.g., Sandmeyer) | Well-established, predictable | Often involves harsh reagents, multi-step | Low |
| Phase-Transfer Catalysis (PTC) | Mild conditions, good yields, operational simplicity | Requires specific catalysts, potential for side reactions | Moderate |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Specialized equipment needed, scalability can be an issue | Moderate-High |
| Flow Chemistry | High control, enhanced safety, scalable | High initial equipment cost | High |
| Green Solvents/Reagents | Reduced environmental impact, improved safety | May require significant process optimization | Very High |
Deeper Mechanistic Characterization of Biological Pathways at the Molecular and Sub-Cellular Levels
While the broader isatin class of compounds is known to interact with a variety of biological targets, the specific molecular mechanisms of this compound are not fully elucidated. nih.gov Future research must move beyond broad activity screening to pinpoint the precise proteins, enzymes, and signaling pathways modulated by this compound.
Key research objectives include:
Target Identification: Isatin itself is known to bind to several enzymes, including monoamine oxidase (MAO), glycerol-3-phosphate dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase. nih.gov A critical future step is to determine if this compound interacts with these or other novel targets with high affinity and specificity.
Pathway Analysis: Advanced techniques like proteomics and transcriptomics can reveal how the compound affects global protein and gene expression within cells. This can help map the cellular pathways that are perturbed, providing a clearer picture of its mode of action.
Structural Biology: Obtaining co-crystal structures of this compound bound to its target protein(s) would provide invaluable atomic-level insight into the binding interactions. This knowledge is crucial for structure-based drug design and the optimization of lead compounds.
Cell Cycle Analysis: Studies on related isatin-indole conjugates have shown they can induce cell cycle arrest, for example, in the G1 phase. dovepress.com Investigating the effect of this compound on cell cycle progression in relevant disease models (e.g., cancer cell lines) is a necessary avenue for mechanistic understanding. dovepress.com
Exploration of Undiscovered Biological Targets and New Pre-clinical Therapeutic Applications
The diverse pharmacological profile of the isatin scaffold suggests that this compound may have therapeutic potential beyond currently investigated areas. researchgate.net A systematic exploration for new biological activities could uncover novel applications.
Emerging areas of therapeutic interest for isatin-like molecules include:
Antiproliferative Agents: The anticancer potential of isatins is widely reported. nih.govdovepress.com Future pre-clinical studies should evaluate this compound against a broad panel of human cancer cell lines, followed by in vivo studies in animal models of cancer. Related isoindole-dione derivatives have shown efficacy against colon cancer cell lines like Caco-2 and HCT-116. researchgate.net
Neurodegenerative Diseases: Given that some isatin analogues and related structures exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease, exploring the neuroprotective potential of this compound is a logical next step. nih.gov
Antimicrobial and Antiparasitic Agents: Isatins have documented antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.net There is potential to discover new applications against infectious diseases. For example, related compounds have demonstrated high efficacy against parasites like Leishmania tropica. researchgate.net
Table 2: Potential Therapeutic Applications for Isatin Scaffolds
| Therapeutic Area | Known Isatin Activity | Rationale for Future Exploration |
|---|---|---|
| Oncology | Anticancer, Antiangiogenic nih.gov | High potential for development as a targeted cancer therapy. |
| Infectious Diseases | Antiviral, Antibacterial, Antifungal researchgate.netresearchgate.net | Broad-spectrum activity suggests potential against drug-resistant pathogens. |
| Neurology | Anticonvulsant, Anxiolytic nih.gov | Potential to modulate CNS targets for treating epilepsy or anxiety. |
| Inflammation | Anti-inflammatory | Could be developed for chronic inflammatory diseases. |
Design of Hybrid Molecules and Targeted Delivery Strategies for Enhanced Research Efficacy
To improve the potency, selectivity, and pharmacokinetic properties of this compound, researchers are looking towards two key strategies: the creation of hybrid molecules and the development of targeted delivery systems.
Hybrid Molecules: Molecular hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule to create a new chemical entity with potentially enhanced activity or a multi-target profile. nih.gov Combining the this compound scaffold with other bioactive moieties (e.g., indole (B1671886), coumarin, or quinoline) through a suitable linker could lead to novel compounds with superior anticancer or antimicrobial profiles. dovepress.comnih.govekb.eg This approach has been successfully used to create potent isatin-based agents for various diseases. nih.gov
Targeted Delivery Strategies: Encapsulating this compound within nanocarriers like liposomes or polymeric nanoparticles can improve its solubility, stability, and biodistribution. nih.govnih.gov These delivery systems can be further engineered for targeted efficacy:
Passive Targeting: Nanoparticles of a certain size can naturally accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect, increasing the local concentration of the compound at the desired site. mdpi.com
Active Targeting: The surface of these nanocarriers can be decorated with specific ligands (e.g., antibodies, peptides, or small molecules like galactose) that bind to receptors overexpressed on target cells, such as cancer cells. nih.govnih.govmdpi.com This approach enhances precision and can significantly reduce off-target side effects, thereby improving the therapeutic index. mdpi.com
By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new research tools and potentially novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-phenylethyl)-1H-indole-2,3-dione, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves condensation of indole-2,3-dione derivatives with phenylethyl halides or via Friedel-Crafts alkylation. Yield optimization may require adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Lewis acids like AlCl₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Monitoring intermediates with TLC and characterizing products via H/C NMR ensures purity .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- Methodological Answer :
- NMR : Confirm the phenylethyl substituent via aromatic proton signals (δ 7.2–7.5 ppm, multiplet) and indole-dione carbonyl peaks (C=O at ~170–180 ppm in C NMR).
- IR : Detect carbonyl stretches (1680–1750 cm) and indole N-H bonds (~3400 cm).
- MS : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 292.12 for CHNO). Cross-reference with PubChem data .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use fume hoods for synthesis due to volatile solvents and potential irritants. Wear nitrile gloves and safety goggles. Store in airtight containers away from light to prevent degradation. Emergency procedures: For skin contact, wash with soap/water; for inhalation, move to fresh air. Documented MSDS/SDS sheets should guide risk mitigation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?
- Methodological Answer :
- DFT : Calculate electronic properties (HOMO/LUMO energies) to assess reactivity. Software like Gaussian or ORCA can model charge distribution and stability.
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or receptors). Validate predictions with in vitro assays (e.g., enzyme inhibition IC values) .
Q. What strategies resolve contradictions in reported bioactivity data for indole-2,3-dione derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Replicate studies under controlled parameters (pH, temperature, solvent/DMSO concentrations). Use statistical tools (ANOVA, Tukey’s test) to analyze significance. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .
Q. How can thermodynamic data (e.g., ΔG, ΔH) inform reaction pathway optimization for this compound synthesis?
- Methodological Answer : Measure reaction enthalpy via calorimetry (e.g., DSC) to identify exothermic/endothermic steps. Use Gibbs free energy calculations (ΔG = ΔH - TΔS) to assess spontaneity. Optimize solvent systems (e.g., toluene for entropy-driven reactions) or catalysts to lower activation barriers. Reference NIST thermochemistry datasets for benchmarking .
Q. What role does the phenylethyl substituent play in modulating the compound’s photophysical properties?
- Methodological Answer : The substituent’s electron-donating/withdrawing effects alter π-conjugation. Characterize via UV-Vis (λ shifts) and fluorescence spectroscopy. Compare with analogs lacking the phenylethyl group to isolate its contribution. Computational TD-DFT can model excited-state behavior .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
